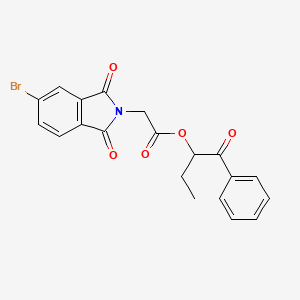
(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
Overview
Description
(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that features both aromatic and aliphatic components This compound is notable for its unique structure, which includes a phenyl group, a brominated isoindole moiety, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid with (1-Oxo-1-phenylbutan-2-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The bromine atom in the isoindole moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
(1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the brominated isoindole moiety may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (1-Oxo-1-phenylbutan-2-yl) 2-(5-chloro-1,3-dioxoisoindol-2-yl)acetate
- (1-Oxo-1-phenylbutan-2-yl) 2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetate
- (1-Oxo-1-phenylbutan-2-yl) 2-(5-iodo-1,3-dioxoisoindol-2-yl)acetate
Uniqueness
The presence of the bromine atom in (1-Oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interaction with biological targets. This makes the brominated compound particularly interesting for further study in medicinal chemistry and drug development.
Properties
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-2-16(18(24)12-6-4-3-5-7-12)27-17(23)11-22-19(25)14-9-8-13(21)10-15(14)20(22)26/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNKGXDUBQXMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


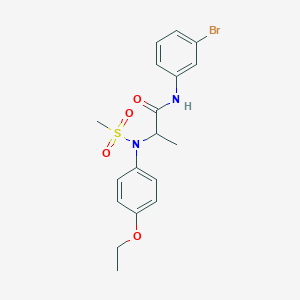
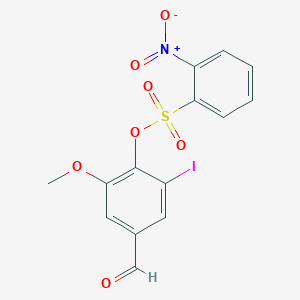
![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)
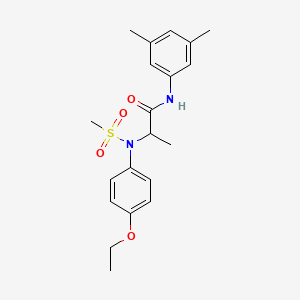
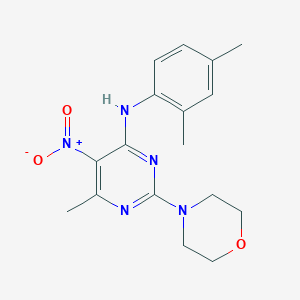
![2-methyl-N-{1-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3969754.png)
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3969760.png)
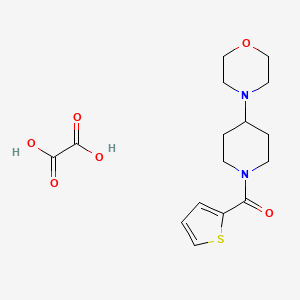
![1-[1-(3-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969782.png)
![1-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-3-[(4-BROMOPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B3969783.png)
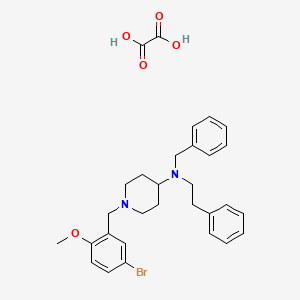
![5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B3969793.png)
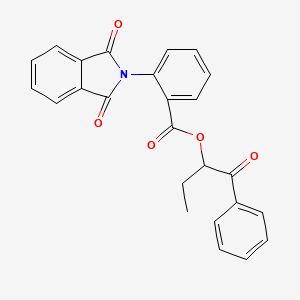
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)
